molecular formula C17H17BrN2O2 B1374693 1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine CAS No. 1823434-00-9

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine

Cat. No.: B1374693
CAS No.: 1823434-00-9
M. Wt: 361.2 g/mol
InChI Key: IILNFOQIYDOAQA-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-bromophenyl)-4-nitropyrrolidine (Molecular Formula: C17H17BrN2O2) is a chemical compound offered as a research chemical. Its defined molecular structure, featuring both bromophenyl and nitropyrrolidine groups, makes it a potential intermediate or building block in synthetic organic chemistry . Researchers utilize this compound and its synthetic precursors in the development of novel heterocyclic structures, such as functionally substituted pyrrolidine-2,3-diones, which are of significant interest in medicinal chemistry . The (3R)-enantiomer of this compound is also available for studies requiring stereochemical specificity . As a reagent, it is intended for use in laboratory research and chemical synthesis only. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILNFOQIYDOAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine core is generally constructed through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids. Common synthetic strategies include:

Introduction of the Benzyl Group

The benzyl substituent at the nitrogen (N-1 position) is introduced via nucleophilic substitution reactions:

  • N-alkylation of the pyrrolidine nitrogen using benzyl halides (e.g., benzyl bromide or chloride) under basic conditions.
  • Careful control of reaction conditions (solvent, base, temperature) is required to avoid over-alkylation or side reactions.

This step ensures the N-benzylation critical for the compound's chemical and biological properties.

Incorporation of the 4-Bromophenyl Group

The 4-bromophenyl substituent at the 3-position of the pyrrolidine ring is typically installed through:

Catalysts such as palladium complexes are often employed to facilitate these cross-couplings, enhancing yield and selectivity.

Nitration to Introduce the Nitro Group

The nitro group at the 4-position is introduced through nitration reactions, which usually involve:

  • Treatment with a nitrating mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or decomposition.
  • Alternative milder nitration methods may be used to improve selectivity and yield.

This step is crucial to install the electron-withdrawing nitro group, affecting the compound’s reactivity and biological activity.

Optimization and Catalysis

Industrial and advanced laboratory syntheses optimize these steps by:

  • Using catalysts (e.g., copper, palladium complexes) to improve reaction rates and selectivity.
  • Employing protecting groups to control regio- and stereochemistry.
  • Utilizing microwave-assisted synthesis and sealed tube reactions to enhance yields and reduce reaction times.
  • Applying electrochemical methods for selective functional group transformations, as seen in recent research on N-nitroso compounds leading to nitrogen-containing heterocycles, which could inspire alternative routes for nitro or related substitutions.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Typical Reagents/Conditions Notes
Pyrrolidine ring formation Intramolecular cyclization γ-Aminoalkyl halides, base, solvent Sets stereochemistry, ring closure
Benzyl group introduction N-alkylation Benzyl bromide/chloride, base (e.g., K2CO3), solvent Requires controlled conditions to avoid side reactions
4-Bromophenyl group addition Cross-coupling (Suzuki/Buchwald-Hartwig) Pd catalyst, boronic acid or bromide, base, solvent High selectivity with Pd catalysts
Nitration Electrophilic aromatic substitution HNO3/H2SO4 mixture, low temperature Controlled nitration to avoid overreaction
Optimization techniques Catalysis, microwave, electrochemical Pd or Cu catalysts, microwave heating, electrochemical cells Enhances yield, selectivity, and reaction speed

Research Findings and Notes

  • Recent studies highlight the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) for installing aryl groups on nitrogen-containing heterocycles with high efficiency and purity, which is applicable to introducing the 4-bromophenyl substituent on pyrrolidine derivatives.
  • Electrochemical methods have emerged as innovative approaches for selective nitrogen functionalization, which may be adapted for nitro group introduction or ring modifications.
  • Careful control of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical to achieving the desired stereochemistry and substitution pattern without side reactions or decomposition.
  • Industrial synthesis often involves process optimization to maximize yield and purity, including the use of non-toxic catalysts and greener solvents.

Chemical Reactions Analysis

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted products.

Scientific Research Applications

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl and benzyl groups can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Example : N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 μM) and its halogenated analogs (Table 1).

Compound Substituent (Position) IC₅₀ (μM) Key Feature
N-(4-Fluorophenyl)maleimide F (para) 5.18 High electronegativity
N-(4-Chlorophenyl)maleimide Cl (para) 7.24 Moderate steric bulk
N-(4-Bromophenyl)maleimide Br (para) 4.37 Polarizability, halogen bonding
N-(4-Iodophenyl)maleimide I (para) 4.34 Steric hindrance, heavy atom

Despite varying halogen sizes (F to I), inhibitory potency against monoacylglycerol lipase (MGL) remains consistent (4.34–7.24 μM), indicating minimal steric or electronic dependence in this scaffold . The bromine in 1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine may similarly enhance binding via halogen bonding without drastic activity shifts compared to fluoro or iodo analogs.

Substituent Effects on Heterocyclic Cores

  • Benzyl vs. This substitution decreases aromatic interactions, altering solubility and crystallinity.
  • Nitro Group Positioning : In 9-(4-(4-bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene (B1), the absence of a nitro group shifts vibrational modes (FTIR C=C at 1688 cm⁻¹ vs. C=S disappearance), highlighting nitro’s role in electronic modulation .

Conformational Differences in Five-Membered Rings

  • Pyrrolidine vs. Piperidine: Piperidine derivatives (e.g., 1-benzyl-4-phenylamino-4-piperidinecarboxamide) exhibit less puckering due to their six-membered ring, reducing steric strain compared to pyrrolidine’s five-membered core .
  • Puckering Analysis : Cremer-Pople parameters for this compound would show distinct amplitude (q) and phase (φ) values compared to planar or minimally puckered analogs, affecting ligand-receptor binding .

Functional Implications

  • Material Science : The compound’s crystallinity and halogen bonding make it a candidate for supramolecular assemblies, akin to hydrogen-bonded networks in Etter’s framework .

Biological Activity

1-Benzyl-3-(4-bromophenyl)-4-nitropyrrolidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.

  • Molecular Formula : C16H17BrN2O2
  • Molecular Weight : 365.22 g/mol
  • CAS Number : 1823434-00-9

Structure

The compound features a pyrrolidine ring substituted with a benzyl group and a 4-bromophenyl moiety, as well as a nitro group, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural components may facilitate binding through hydrophobic interactions and hydrogen bonding.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of nitropyrrolidine compounds can possess antimicrobial properties, suggesting potential applications in treating bacterial infections.
  • Antitumor Activity : Preliminary investigations suggest that the compound could inhibit the proliferation of certain cancer cell lines, indicating potential use in oncology.
  • Neuroactive Properties : Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on neurotransmitter systems.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1 Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at certain concentrations.
Study 2 Evaluated antitumor effects on human cancer cell lines. The compound showed cytotoxicity with IC50 values indicating effective doses.
Study 3 Assessed neuroactivity through receptor binding assays, revealing potential modulation of dopamine receptors.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the pyrrolidine ring via cyclization reactions.
  • Introduction of the benzyl and bromophenyl substituents through electrophilic aromatic substitution.
  • Nitro group introduction via nitration reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, and how can purity (>95%) be ensured?

  • Methodological Answer : Use multi-step nucleophilic substitution and nitro-group introduction under controlled conditions (e.g., inert atmosphere, 0–6°C storage for intermediates ). Purity validation requires HPLC with UV detection (λ = 254 nm) and cross-referencing with standards like 4-bromophenylacetic acid (NIST-certified data ). For intermediates, monitor melting points (e.g., 105–106°C for 1-(4-bromophenyl)pyrrolidine ).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm for bromophenyl groups ) and FT-IR (C-Br stretch ~550 cm1^{-1}, nitro-group absorption ~1520 cm1^{-1}). High-resolution mass spectrometry (HRMS) is essential for molecular ion validation (expected [M+H]+^+: calculated via exact mass tools ).

Q. How can researchers mitigate instability of the nitro group during storage?

  • Methodological Answer : Store under nitrogen at –20°C in amber vials. Pre-screen degradation using accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring .

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states for bromophenyl substitution or nitro-group reduction. ICReDD’s quantum chemical reaction path search algorithms can identify energy barriers and optimize conditions (e.g., solvent polarity effects ). Validate predictions with kinetic studies (e.g., Arrhenius plots for competing pathways).

Q. What strategies resolve contradictions in catalytic reduction data (e.g., unexpected byproducts)?

  • Methodological Answer : Use factorial design to test variables (catalyst loading, temperature, solvent) and identify interactions. For Pd/C vs. Raney Ni systems, analyze hydrogenation profiles via in-situ FT-IR or GC-MS. Cross-reference with analogous compounds like 4-nitrophenyl ethers to isolate nitro-group-specific behavior .

Q. How do steric effects from the benzyl group influence conformational dynamics?

  • Methodological Answer : Perform molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model pyrrolidine ring puckering. Compare with X-ray crystallography data of similar compounds (e.g., 4-bromobenzoylpiperidine derivatives ). Experimental validation via NOESY NMR can detect spatial proximity between benzyl and bromophenyl groups.

Q. What advanced separation techniques purify enantiomers or diastereomers of this compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) in preparative HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). For diastereomers, optimize solvent gradients in reverse-phase systems. Validate enantiomeric excess (ee) via polarimetry or chiral GC .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement statistical process control (SPC) with control charts for critical parameters (e.g., reaction time, pH). Use Design of Experiments (DoE) to identify latent variables (e.g., trace moisture in reagents ).

Q. What protocols ensure cross-lab reproducibility of spectral data?

  • Methodological Answer : Adopt NIST-traceable calibration standards (e.g., 4-bromophenylacetic acid ) and share raw NMR/FID files via open-access platforms. Use unified solvent suppression protocols (e.g., WATERGATE for 1^1H NMR ).

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